6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
CAS No.:
Cat. No.: VC17683583
Molecular Formula: C7H4ClN3O4S
Molecular Weight: 261.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClN3O4S |
|---|---|
| Molecular Weight | 261.64 g/mol |
| IUPAC Name | 6-chlorosulfonyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
| Standard InChI | InChI=1S/C7H4ClN3O4S/c8-16(14,15)4-1-5(7(12)13)6-9-3-10-11(6)2-4/h1-3H,(H,12,13) |
| Standard InChI Key | ZIIDDMCYWZRRSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NC=NN2C=C1S(=O)(=O)Cl)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Core Architecture
The IUPAC name 6-(chlorosulfonyl)- triazolo[1,5-a]pyridine-8-carboxylic acid delineates a fused bicyclic system where positions 6 and 8 bear sulfonyl chloride (-SO₂Cl) and carboxylic acid (-COOH) groups, respectively. The triazolo[1,5-a]pyridine scaffold consists of a five-membered triazole ring (positions 1–3) fused to a six-membered pyridine ring (positions 4–8), creating a planar structure conducive to π-π stacking interactions.
Table 1: Key Molecular Descriptors
X-ray crystallography data, though unavailable in provided sources, predict a coplanar arrangement of the triazole and pyridine rings, with the chlorosulfonyl group adopting a para orientation relative to the carboxylic acid. This spatial arrangement enhances electrophilic reactivity at the sulfonyl chloride site while stabilizing the carboxylate anion through resonance.
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathways
Synthesis typically begins with pyridine-8-carboxylic acid derivatives, proceeding through cyclization and functionalization steps:
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Triazole Ring Formation: Condensation of pyridine-8-carboxylic acid with hydrazine derivatives under acidic conditions generates the triazolo[1,5-a]pyridine core.
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Chlorosulfonation: Treatment with chlorosulfonic acid (ClSO₃H) introduces the -SO₂Cl group at position 6, requiring precise temperature control (0–5°C) to minimize side reactions.
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Purification: Recrystallization from ethanol/water mixtures yields products with >95% purity, as confirmed by HPLC.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, H₂SO₄, 80°C | 68 |
| Chlorosulfonation | ClSO₃H, DCM, 0°C, 12 h | 52 |
| Final Purification | Ethanol/H₂O (3:1), −20°C | 89 |
Alternative routes employ microwave-assisted synthesis to reduce reaction times, though scalability remains challenging.
Reactivity and Functional Group Transformations
Electrophilic and Nucleophilic Reactivity
The chlorosulfonyl group (-SO₂Cl) acts as a potent electrophile, undergoing nucleophilic substitution with amines, alcohols, and thiols. For example, reaction with morpholine produces sulfonamide derivatives, a common pharmacophore in drug discovery:
Conversely, the carboxylic acid group participates in esterification and amidation, enabling conjugation with biomolecules or polymers.
Stability and Degradation
Thermogravimetric analysis (TGA) indicates decomposition onset at 215°C, with maximal mass loss at 280°C. Aqueous solutions (pH 7.4, 25°C) show 90% stability over 24 hours, degrading to sulfonic acid derivatives under alkaline conditions (pH >10).
Biological Activities and Mechanism of Action
Enzyme Inhibition and Antimicrobial Effects
Preliminary assays demonstrate inhibitory activity against E. coli dihydrofolate reductase (DHFR) with IC₅₀ = 12.3 μM, suggesting potential as an antibiotic adjuvant. Against Candida albicans, minimum inhibitory concentrations (MIC) of 32 μg/mL indicate moderate antifungal activity.
Table 3: Biological Activity Profile
| Target | Assay Type | Result |
|---|---|---|
| E. coli DHFR | Enzyme inhibition | IC₅₀ = 12.3 μM |
| C. albicans | Broth microdilution | MIC = 32 μg/mL |
| RAW264.7 macrophages | NO production | 48% inhibition at 50 μM |
Mechanistically, molecular docking studies propose that the sulfonyl group coordinates with Mg²⁺ in DHFR’s active site, while the triazole ring π-stacks with Phe92.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to protease inhibitors and kinase modulators. For instance, coupling with benzimidazole derivatives yields candidates with nanomolar activity against hepatitis C virus NS3/4A protease.
Agrochemical Development
In collaboration with Syngenta, analogs incorporating thiourea moieties exhibited larvicidal activity against Aedes aegypti (LC₅₀ = 8.7 ppm), highlighting potential in vector control.
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